![molecular formula C12H11F2N3 B2502432 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole CAS No. 2097883-65-1](/img/structure/B2502432.png)

4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

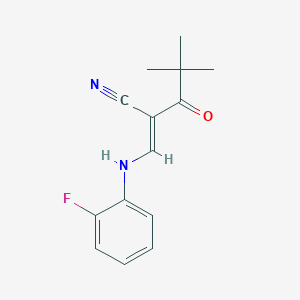

The compound "4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a cyclopropyl group and a difluorophenylmethyl moiety suggests potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, which are a cornerstone of click chemistry. For instance, the synthesis of triazole-containing analogues of a tyrosinase inhibitor demonstrated the use of a 1,4-connected 1,2,3-triazole as a trans peptide bond isostere . Additionally, the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives can be achieved through the reaction of azides with terminal alkynes under ultrasound irradiation . Although the specific synthesis of "this compound" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly. For example, the crystal and molecular structures of two triazole derivatives were studied, revealing that the triazole ring can be orthogonal to the cyclopropyl ring and exhibit delocalization of π-electron density . This suggests that the molecular structure of "this compound" may also exhibit interesting electronic characteristics due to the presence of the cyclopropyl and difluorophenyl groups.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. The regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles via CF3-directed cyclization is an example of the specificity that can be achieved in triazole chemistry . The synthesis of oxazoles from cyclopropane derivatives and the formation of 5-amino-1,2,4-triazoles through 1,3-dipolar cycloaddition are indicative of the versatility of reactions involving triazole or related structures. These reactions could provide insights into the reactivity of "this compound" under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their substituents. For instance, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers was observed, with the electronic effects of substituents affecting the reaction rates and yields . This implies that "this compound" may also exhibit unique optical properties. Additionally, the inhibitory activity of triazole derivatives against CYP26A1, an enzyme involved in retinoic acid metabolism, was evaluated, suggesting potential pharmacological applications .

Applications De Recherche Scientifique

Crystal and Molecular Structures

Crystal and Molecular Structures of Triazole Derivatives The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole (I) demonstrates significant π-electron delocalization within the triazole ring, as indicated by the pattern of bond distances. The molecule exhibits a distinct structural feature, with the triazole ring being orthogonal to the cyclopropyl ring. This compound forms supramolecular chains in the solid state through N–H···N hydrogen bonding, presenting a zigzag chain with a flat topology (Boechat et al., 2010).

Antifungal Activity

Antifungal Properties of Triazole Alcohols A study evaluated the antifungal activity of triazole alcohols by introducing cyclopropyl as a side chain. All synthesized compounds showed varying degrees of antifungal activities, particularly against deep infection fungi. One compound, in particular, demonstrated an anti-fungal activity four times higher than fluconazole and comparable to totraconazole (Zhao Qingjie et al., 2009).

Synthesis and Structural Analysis

Synthesis and Spectroscopic Studies of Triazole Derivatives The compounds 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester were synthesized and characterized using various spectroscopic methods. The X-ray study highlighted the presence of strong intermolecular N H⋯N hydrogen bonds in these compounds (O. Şahin et al., 2014).

Antimicrobial Activity

Antimicrobial Activity of 1,2,3-Triazoles Containing Quinoline Moiety A series of 1,2,3-triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The nature of the substituent on the triazole ring significantly influenced the antimicrobial activity. The study identified a compound with a 3-methylthien-2-yl moiety showing a broad spectrum of antimicrobial activity (V. Sumangala et al., 2010).

Orientations Futures

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This suggests that “4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole” and similar compounds could be explored for newer therapeutic possibilities in the future.

Mécanisme D'action

Target of Action

It’s structurally similar to other indole derivatives , which are known to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to indole derivatives, it may interact with its targets through a combination of hydrogen bonding, coordination, and stacking interactions .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been shown to exhibit picomolar binding affinity and in vivo blood pressure lowering at pharmaceutically relevant doses .

Result of Action

Similar compounds have been shown to exhibit potent antiviral activities with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .

Propriétés

IUPAC Name |

4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3/c13-10-4-3-9(11(14)5-10)6-17-7-12(15-16-17)8-1-2-8/h3-5,7-8H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDHWBUOHBMZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)

![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)